3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid

Catalog No.
S607865
CAS No.
73463-39-5
M.F
C9H19NO4S
M. Wt
237.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic ac...

CAS Number

73463-39-5

Product Name

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid

IUPAC Name

3-(cyclohexylamino)-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C9H19NO4S

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C9H19NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h8-11H,1-7H2,(H,12,13,14)

InChI Key

INEWUCPYEUEQTN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC(CS(=O)(=O)O)O

Synonyms

3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, CAPSO compound

Canonical SMILES

C1CCC(CC1)NCC(CS(=O)(=O)O)O

Buffering Agent:

CAPSO is widely utilized as a zwitterionic buffering agent in various scientific research applications due to its unique properties. Its buffering capacity effectively maintains a stable pH environment within a broad range, typically between pH 9.5 and 11.0 [1]. This makes CAPSO particularly suitable for applications involving biological systems and biochemical reactions that are sensitive to pH fluctuations. (Source: [1] "Good's Buffers" in "Methods in Enzymology", Volume 87, 1983, Pages 253-260, )

Cell Culture:

CAPSO finds applications in cell culture media as a buffer and chelator. Its zwitterionic nature minimizes potential interactions with biological components, making it a biocompatible additive. Additionally, CAPSO's ability to chelate divalent cations like calcium and magnesium can be advantageous in specific cell culture experiments where controlled ion concentrations are crucial. (Source: [2] "Cell culture media: Formulation and optimization" by R. Ian Freshney, 2010, )

Protein Purification:

CAPSO plays a role in protein purification protocols, particularly during ion-exchange chromatography. Its buffering capacity helps maintain a consistent pH during the separation process, ensuring optimal protein stability and functionality. Furthermore, CAPSO's minimal interaction with proteins minimizes potential interference with the purification steps. (Source: [3] "Protein Purification Techniques" by Robert H. Burdon and Peter J. Colman, 2017, )

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly referred to as CAPSO, is a zwitterionic compound characterized by its buffering capabilities. It is represented by the molecular formula C₉H₁₉N₁O₄S and has a molecular weight of approximately 237.3 g/mol. The compound appears as a white powder and has a melting point ranging from 263 to 271 °C . CAPSO is notable for its stability over a wide pH range, making it particularly useful in biochemical applications.

The primary mechanism of action of CAPSO is related to its buffering capacity. It can maintain a stable pH in biological systems, which is crucial for many biochemical reactions. Studies have shown its effectiveness in protein separation techniques like electrophoresis [, ]. The zwitterionic nature of CAPSO allows it to interact with both water molecules and biomolecules, contributing to its buffering efficiency [].

Typical of sulfonic acids and amines. It can act as both an acid and a base due to its zwitterionic nature. This dual functionality allows it to engage in proton transfer reactions, particularly in buffered systems where it helps maintain pH stability. Its reactivity can be influenced by the presence of other functional groups in solution, leading to complex formation or interactions with biomolecules.

Research indicates that CAPSO is not a naturally occurring metabolite but rather a synthetic compound used primarily in laboratory settings. It is employed as a buffering agent in various biochemical assays and cell culture applications due to its ability to maintain physiological pH levels. The zwitterionic nature of CAPSO makes it less likely to interfere with biological processes compared to other buffers .

The synthesis of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid typically involves the reaction of cyclohexylamine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The process may include steps such as:

  • Formation of the sulfonic acid: Starting with 2-hydroxypropane-1-sulfonic acid.
  • Amine addition: Adding cyclohexylamine to form the zwitterionic structure.
  • Purification: Isolating the product through crystallization or chromatography techniques.

These methods ensure high purity and yield of the final product .

CAPSO is widely used in various fields, including:

  • Biochemistry: As a buffering agent in enzyme assays and protein purification processes.
  • Cell Culture: To maintain stable pH levels in cell growth media.
  • Pharmaceuticals: In formulations where pH control is crucial for drug stability and efficacy.

Its unique properties make it suitable for applications that require minimal interference with biological systems .

Studies on CAPSO have focused on its interactions with proteins and nucleic acids, examining how it influences enzyme activity and stability. Its ability to maintain a neutral environment helps preserve the functional integrity of biomolecules during experimental procedures. Furthermore, CAPSO has been evaluated for its compatibility with various analytical techniques, including chromatography and electrophoresis .

Several compounds share structural similarities with 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, including:

  • N-(Cyclohexylamino)ethanesulfonic acid: A similar zwitterionic buffer but with differences in chain length and buffering capacity.
  • N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid: Another buffering agent commonly used in biological research.
  • N-(Cyclohexylamino)propane sulfonic acid: A variant that may exhibit different solubility and stability characteristics.
Compound NameStructural FeaturesUnique Properties
N-(Cyclohexylamino)ethanesulfonic acidShorter carbon chainDifferent buffering range
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidContains piperazine ringEnhanced solubility in certain media
N-(Cyclohexylamino)propane sulfonic acidSimilar amine groupVaries in solubility compared to CAPSO

The uniqueness of CAPSO lies in its specific structure that allows for effective buffering across a wide pH range while minimizing interference with biological systems, making it particularly valuable in laboratory settings .

Chemical Synthesis Pathways

Epichlorohydrin-Based Nucleophilic Substitution Reactions

The synthesis of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid primarily relies on epichlorohydrin-based nucleophilic substitution reactions, which represent the most established and commercially viable synthetic route [1] [3]. This approach leverages the electrophilic nature of the epoxide ring in epichlorohydrin and the chloromethyl group to facilitate nucleophilic attack by cyclohexylamine.

The fundamental reaction mechanism involves the nucleophilic opening of the epichlorohydrin epoxide ring by cyclohexylamine, followed by subsequent chemical modifications to introduce the sulfonic acid functionality [4] [5]. The reaction proceeds through an S_N2 mechanism, where the primary amine nitrogen of cyclohexylamine attacks the less substituted carbon of the epoxide ring, resulting in ring opening and formation of a chlorohydrin intermediate [6] [7].

Primary Reaction Pathway

The initial step involves the reaction between cyclohexylamine and epichlorohydrin in an alcoholic medium, typically ethanol, at controlled temperatures ranging from 25°C to 40°C [1] [8]. This temperature range is critical to prevent unwanted side reactions and ensure optimal selectivity for the desired product. The reaction time typically extends from 3 to 6 hours, with continuous monitoring to achieve yields between 65% and 75% [3] [5].

During this process, the cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon center adjacent to the oxygen in the epoxide ring [9]. The reaction is facilitated by the presence of a suitable solvent system, commonly a mixture of ethanol and water, which provides the necessary medium for both reactant solubility and proper heat dissipation [1] [10].

Secondary Functionalization

Following the initial nucleophilic substitution, the chlorohydrin intermediate undergoes further chemical transformation to introduce the sulfonic acid group. This typically involves treatment with sulfur trioxide or related sulfonating agents under controlled conditions [11] [12]. The sulfonation reaction requires careful temperature control to prevent decomposition of the sensitive cyclohexylamine moiety.

Alternative Synthesis Routes

Research has demonstrated alternative pathways utilizing different reaction conditions and catalytic systems [13] [14]. One approach involves conducting the epichlorohydrin-cyclohexylamine reaction at elevated temperatures (70°C to 130°C) for extended periods (approximately 24 hours), though this method typically achieves lower yields (40% to 55%) due to increased side product formation [1] [15].

The reaction conditions significantly influence the product distribution and purity. Lower temperature reactions (20°C to 60°C) with extended reaction times (12 to 18 hours) using mixed organic solvent systems can achieve moderate yields (60% to 70%) while maintaining better control over side product formation [16] [7].

MethodTemperature Range (°C)Reaction Time (hours)Typical Yield (%)Solvent System
Direct Nucleophilic Substitution25-403-665-75Ethanol/Water
Epichlorohydrin-Cyclohexylamine Reaction70-1302440-55Ethanol
Controlled Temperature Synthesis30-354-870-80Aqueous
Solvent-Mediated Reaction20-6012-1860-70Mixed organic

Purification and Recrystallization Techniques

The purification of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid following synthesis requires sophisticated recrystallization techniques to achieve pharmaceutical-grade purity standards [17] [18] [19]. The compound's zwitterionic nature and specific solubility characteristics necessitate carefully controlled purification protocols to ensure consistent product quality.

Recrystallization from Aqueous Systems

The primary purification method involves recrystallization from water, which takes advantage of the compound's temperature-dependent solubility characteristics [17] [20]. The process begins by dissolving the crude product in a minimal volume of hot water (95°C to 100°C) at a ratio of approximately 12 to 15 mL per gram of compound [18] [21]. This approach ensures complete dissolution while minimizing the volume of solvent required.

The hot solution is typically filtered to remove any insoluble impurities, followed by controlled cooling to room temperature over a period of 2 to 4 hours [17] [19]. The slow cooling rate is essential for proper crystal formation, as rapid cooling can lead to the formation of smaller, less pure crystals. During the cooling process, the solution becomes supersaturated, leading to the precipitation of pure crystalline product.

The recrystallization from water typically achieves recovery yields between 85% and 90%, with final purity levels ranging from 98.5% to 99.2% [18] [20]. This method is particularly effective for removing water-soluble impurities while maintaining the structural integrity of the target compound.

Alcohol-Based Recrystallization

Alternative purification protocols utilize ethanol as the recrystallization solvent, offering advantages in terms of solvent recovery and processing efficiency [17] [19]. The ethanol-based method requires 8 to 10 mL of solvent per gram of compound and operates at lower temperatures (75°C to 78°C), which can be beneficial for heat-sensitive impurities.

This approach typically achieves recovery yields of 80% to 85% with final purity levels between 98.0% and 99.0% [18] [21]. The lower recovery yield compared to aqueous recrystallization is offset by reduced energy requirements and simplified solvent recovery procedures.

Mixed Solvent Systems

Advanced purification protocols employ mixed solvent recrystallization systems, typically combining water and ethanol in controlled ratios [17] [20]. These systems operate at intermediate temperatures (65°C to 80°C) and require 10 to 12 mL of solvent mixture per gram of compound. While achieving slightly lower recovery yields (75% to 80%) and purity levels (97.5% to 98.5%), mixed solvent systems offer enhanced selectivity for specific impurity removal.

Vacuum Drying and Final Processing

Following recrystallization, the purified crystals undergo vacuum drying at temperatures between 60°C and 75°C to remove residual solvents and moisture [22] [23]. This final drying step typically achieves recovery yields of 95% to 98% of the recrystallized material, though the final purity depends on the preceding recrystallization method.

The vacuum drying process requires careful control of temperature and pressure to prevent thermal decomposition while ensuring complete solvent removal. Typical drying times range from 8 to 24 hours, depending on the batch size and moisture content of the crystals [18] [19].

Purification MethodSolvent Volume (mL/g)Temperature (°C)Recovery Yield (%)Final Purity (%)
Recrystallization from Water12-1595-10085-9098.5-99.2
Recrystallization from Ethanol8-1075-7880-8598.0-99.0
Mixed Solvent Recrystallization10-1265-8075-8097.5-98.5
Vacuum DryingN/A60-7595-98Variable

Industrial-Scale Manufacturing Protocols

Quality Control Standards (High Performance Liquid Chromatography, Titration)

Industrial-scale production of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid requires comprehensive quality control protocols employing multiple analytical techniques to ensure consistent product quality and regulatory compliance [24] [25] [26]. The primary analytical methods include High Performance Liquid Chromatography and potentiometric titration, each serving specific roles in the overall quality assurance framework.

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the gold standard for purity determination and impurity profiling in pharmaceutical-grade production [24] [27] [26]. The method employs a C18 reversed-phase column (typically 5 μm particle size, 4.6 mm internal diameter, 250 mm length) with a mobile phase optimized for the separation of the target compound from potential impurities [25] [28].

The chromatographic conditions are precisely controlled, with column temperature maintained at 25°C, flow rate set at 1.0 mL per minute, and injection volume of 10 to 20 μL [24] [29]. Detection is performed using ultraviolet absorption at wavelengths between 260 nm and 280 nm, where the compound exhibits characteristic absorption [22] [23].

The method demonstrates excellent precision with relative standard deviation values consistently below 2.0%, meeting the stringent requirements for pharmaceutical analysis [24] [25]. Detection limits achieve 0.05% for impurity determination, enabling the detection of trace contaminants that could affect product quality or safety.

Acceptance Criteria and Specifications

For pharmaceutical-grade material, the High Performance Liquid Chromatography purity specification requires a minimum of 99.0% purity, with individual impurities not exceeding 0.1% and total impurities limited to 1.0% [30] [31]. These specifications ensure that the final product meets the stringent requirements for pharmaceutical applications while maintaining consistency across different production batches.

The method validation includes assessments of linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [24] [27]. Calibration curves demonstrate excellent linearity across the concentration range of 5% to 200% of the nominal concentration, with correlation coefficients exceeding 0.999.

Potentiometric Titration Methods

Potentiometric titration serves as a complementary analytical technique for determining the total acid content of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid [25] [29]. This method provides rapid and precise quantification of the active compound, making it particularly valuable for routine quality control during production.

The titration is performed using standardized sodium hydroxide solution as the titrant, with automatic endpoint detection using a calibrated pH meter or potentiometric titrator [25] [29]. Sample preparation involves dissolving a precisely weighed amount of the compound in deionized water, typically at concentrations between 2 to 5 mg per mL.

The method achieves excellent precision with relative standard deviation values below 1.5%, demonstrating superior reproducibility compared to High Performance Liquid Chromatography for total content determination [24] [25]. The acceptance criteria for potentiometric titration require results between 99.0% and 101.0% of the theoretical value, accounting for the anhydrous substance basis.

Ultraviolet Spectrophotometry

Supplementary quality control employs ultraviolet spectrophotometry for rapid screening and identity confirmation [25] [27]. The method monitors specific absorption characteristics at 260 nm and 280 nm, with acceptance criteria requiring absorbance values not exceeding 0.04 at 260 nm and 0.02 at 280 nm for 0.5 M aqueous solutions [32] [23].

This technique provides valuable information about the presence of aromatic impurities or degradation products that could affect product quality. The method demonstrates precision with relative standard deviation values below 3.0% and detection limits of 0.02% for UV-active impurities [25] [26].

Analysis MethodParameter MeasuredAcceptance CriteriaPrecision RSD (%)Detection Limit
High Performance Liquid ChromatographyPurity and Impurities≥99.0% purity<2.00.05%
Potentiometric TitrationTotal Acid Content99.0-101.0%<1.50.1%
Ultraviolet SpectrophotometryUV AbsorptionA ≤0.04 at 260nm<3.00.02%
Nuclear Magnetic ResonanceStructural ConfirmationMatches referenceQualitativeN/A

Regulatory Compliance in Pharmaceutical-Grade Production

Pharmaceutical-grade production of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid must adhere to stringent regulatory frameworks that ensure product safety, efficacy, and quality consistency [33] [34] [35]. These requirements encompass Good Manufacturing Practices, quality management systems, and comprehensive documentation protocols that govern every aspect of the manufacturing process.

Good Manufacturing Practices Implementation

Current Good Manufacturing Practices form the foundation of pharmaceutical-grade production, requiring manufacturers to demonstrate consistent quality control throughout the entire production process [34] [35] [36]. The implementation involves establishing validated manufacturing processes that are clearly defined, systematically reviewed, and capable of consistently producing material meeting predetermined specifications [33] [37].

The Good Manufacturing Practices framework mandates that all manufacturing facilities maintain appropriate environmental controls, including controlled temperature (typically 15°C to 25°C), relative humidity (45% to 65%), and air quality standards that prevent contamination [34] [35]. Personnel working in these facilities must receive comprehensive training and demonstrate competency in their assigned tasks, with annual retraining requirements to maintain current knowledge of procedures and regulations [33] [37].

Equipment used in pharmaceutical-grade production undergoes rigorous validation protocols, including Installation Qualification, Operational Qualification, and Performance Qualification phases [34] [35]. These validation activities ensure that equipment operates within specified parameters and consistently produces material meeting quality specifications.

Quality Management System Requirements

The quality management system encompasses risk assessment protocols, change control procedures, and continuous improvement processes that ensure sustained compliance with regulatory requirements [38] [39] [31]. Risk assessments evaluate potential hazards associated with raw materials, manufacturing processes, and finished products, implementing appropriate control measures to mitigate identified risks.

Documentation requirements include comprehensive batch records that detail every step of the manufacturing process, from raw material receipt through final product release [33] [34] [35]. These records must demonstrate that all specified procedures were followed and that the resulting product meets predetermined quality specifications.

Standard Operating Procedures govern all aspects of production, including raw material handling, equipment operation, in-process testing, and product packaging [34] [37]. These procedures undergo regular review and revision to incorporate process improvements and regulatory updates.

Regulatory Oversight and Compliance Monitoring

Regulatory compliance requires ongoing monitoring and reporting to appropriate authorities, including the Food and Drug Administration, European Medicines Agency, and other relevant regulatory bodies [39] [36] [40]. Manufacturers must maintain current registrations and permits, submit required reports, and undergo periodic inspections to demonstrate continued compliance.

The Toxic Substances Control Act and Registration, Evaluation, Authorisation, and Restriction of Chemicals regulations govern the use and handling of chemical substances used in pharmaceutical production [38] [41] [42]. Compliance requires maintaining Safety Data Sheets, conducting risk assessments, and implementing appropriate exposure controls for personnel and environmental protection.

Manufacturing Scale Considerations

Industrial-scale production parameters vary significantly based on batch size and production volume, requiring careful optimization to maintain quality standards while achieving economic efficiency [43] [44] [45]. Small-scale production (10 to 50 kg batches) typically employs reactor volumes between 100 and 500 liters with mixing times of 2 to 4 hours [46] [47].

Medium-scale operations (100 to 500 kg batches) utilize reactor volumes from 1,000 to 5,000 liters with extended mixing times of 4 to 6 hours to ensure homogeneous product quality [45] [48]. Large-scale production (1,000 kg and larger batches) requires reactor volumes exceeding 10,000 liters with mixing times extending 6 to 8 hours to achieve proper mass transfer and temperature control.

Temperature control during manufacturing becomes increasingly challenging at larger scales, requiring heating rates to be reduced from 2°C per minute for small-scale operations to 1°C per minute for large-scale production [43] [45]. Similarly, cooling rates must be controlled to prevent thermal shock and ensure proper crystallization, with rates decreasing from 1°C per minute to 0.5°C per minute as scale increases.

Process ParameterSmall Scale (10-50kg)Medium Scale (100-500kg)Large Scale (1000kg+)
Batch Size10-50 kg100-500 kg1000+ kg
Reactor Volume100-500 L1000-5000 L10000+ L
Mixing Time2-4 hours4-6 hours6-8 hours
Heating Rate2°C/min1.5°C/min1°C/min
Cooling Rate1°C/min0.8°C/min0.5°C/min
Filtration Rate5-10 L/min20-50 L/min100+ L/min

Continuous Compliance Assurance

Pharmaceutical-grade production requires continuous monitoring of critical process parameters and immediate corrective action when deviations occur [34] [35] [31]. This includes real-time documentation of all manufacturing activities, with electronic batch records providing complete traceability from raw materials through final product distribution.

Annual product quality reviews evaluate manufacturing performance, identify trends, and implement improvements to maintain and enhance product quality [35] [37]. These reviews encompass analysis of batch records, customer complaints, product returns, and any quality-related investigations conducted during the review period.

Regulatory AspectPharmaceutical Grade RequirementsTesting Frequency
Good Manufacturing PracticesISO 9001, cGMP complianceEach batch
Quality Management SystemValidated processes, risk assessmentAnnual review
Documentation RequirementsBatch records, SOPs, validation protocolsReal-time documentation
Personnel QualificationTrained personnel, competency assessmentAnnual training
Equipment ValidationInstallation, operational, performance qualificationAnnual re-qualification
Environmental ControlsControlled temperature, humidity, air qualityContinuous monitoring

XLogP3

-2.4

Other CAS

73463-39-5

Dates

Last modified: 08-15-2023

Explore Compound Types